molecular formula C6H8N2O3S B2568327 5-Amino-2-hydroxybenzenesulfonamide CAS No. 89533-02-8

5-Amino-2-hydroxybenzenesulfonamide

Cat. No.: B2568327
CAS No.: 89533-02-8
M. Wt: 188.2
InChI Key: OTVYEDSEHZPYBT-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-hydroxyaniline with chlorosulfonic acid to form 2-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia to yield 5-Amino-2-hydroxybenzenesulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amines, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-Amino-2-hydroxybenzenesulfonamide, also known as 2-Amino-5-hydroxybenzenesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7H9N3O3S
  • Molecular Weight : 189.23 g/mol

This compound features an amino group (-NH2) and a hydroxyl group (-OH) on a benzene ring, which contributes to its reactivity and biological activities.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit the activity of carbonic anhydrase, an enzyme crucial for various physiological processes, including acid-base balance and ion transport. By binding to the active site of carbonic anhydrase, it prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting normal cellular functions.

Enzyme Inhibition

  • Target Enzyme : Carbonic Anhydrase
  • Effect : Inhibition of bicarbonate formation
  • Potential Applications : Treatment of conditions related to abnormal acid-base balance

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The compound's mechanism as an antimicrobial agent is believed to involve the disruption of essential biochemical pathways in microorganisms.

Anticancer Potential

Studies have explored the anticancer properties of this compound, particularly its ability to inhibit tumor cell proliferation. The compound's interaction with specific protein-protein interactions involved in cancer progression has been a focal point in recent research efforts. For instance, it has been identified as a potential inhibitor of the MYC-WDR5 interaction, which is critical for tumorigenesis .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against common bacterial pathogens.
    • Results : The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against various strains.
    • : Suggests potential use in treating bacterial infections.
  • Anticancer Research :
    • Study Focus : Inhibition of MYC protein interactions.
    • Findings : Compounds with similar sulfonamide structures were found to disrupt MYC-WDR5 binding, leading to reduced tumor growth in vitro .
    • Implications : Highlights the potential for developing new cancer therapies based on this mechanism.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
SulfanilamideAntibacterialFirst sulfonamide antibiotic
SulfamethoxazoleBroad-spectrum antibacterialOften used in combination therapies
This compoundAntimicrobial, anticancerUnique dual functionality due to hydroxyl and amino groups

Properties

IUPAC Name

5-amino-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVYEDSEHZPYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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